2,3,4-Trinitrotoluene

Overview

Description

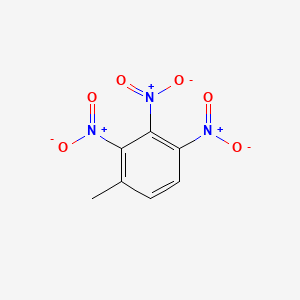

2,3,4-Trinitrotoluene is a chemical compound with the molecular formula C7H5N3O6 . It is also known as 1-Methyl-2,3,4-trinitrobenzene . The average mass of this compound is 227.131 Da .

Synthesis Analysis

The synthesis of trinitrotoluene involves the nitration of 2,4-dinitrotoluene (DNT) and its conversion to 2,4,6-trinitrotoluene (TNT) at a gram scale with the use of a fully automated flow chemistry system .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with a carbon bearing a nitro group . The this compound molecule contains a total of 21 bonds. There are 16 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, and 3 nitro groups (aromatic) .Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 431.8±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 66.1±3.0 kJ/mol and a flash point of 231.5±20.1 °C .Scientific Research Applications

Environmental Impact and Remediation

2,4,6-Trinitrotoluene (TNT), a major contaminant at munitions production and storage facilities, undergoes reductive transformation to aromatic (poly)amines in sediment-water systems. The fate of these products varies between anaerobic and aerobic conditions, with different sorption and transformation behaviors observed (Elovitz & Weber, 1999). Additionally, microbial degradation of TNT has been extensively studied, revealing that it biotransforms into various amines and other products, but complete biomineralization in soil remains challenging (Hawari et al., 2000).

Biodegradation and Phytoremediation

Biodegradation of TNT by microorganisms and plants is crucial for managing environmental pollution. Research has identified plant genes involved in TNT detoxification and explored biochemical pathways for nitramine degradation in microorganisms. However, the complete enzymatic degradation of TNT still poses a challenge (Rylott et al., 2011). In phytoremediation, plants like vetiver grass (Vetiveria zizanioides) show potential in extracting TNT from contaminated soil, indicating an environmentally friendly remediation solution (Makris et al., 2007).

Chemical Transformations and Applications

The transformation of TNT to triaminotoluene by mixed cultures under methanogenic conditions has been studied, showing potential pathways for its biodegradation in anaerobic environments (Hwang et al., 2000). Further research has explored the conversion of TNT into condensation monomers and polymers, analyzing the feasibility of using its derivatives in the synthesis of aromatic polymers, presenting potential industrial applications (Rusanov et al., 2003).

Detection and Analysis Techniques

Advancements in electrochemical sensors have been significant in detecting TNT at trace levels, highlighting theimportance of developing sensitive and selective sensing methods for environmental and security applications (Li et al., 2019). Similarly, the use of vanadium dioxide films for the electrochemical reduction and detection of TNT demonstrates innovative approaches in sensing technologies, offering potential for improved detection capabilities (Casey & Cliffel, 2013).

Safety and Hazards

Future Directions

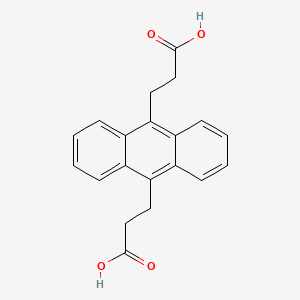

The future directions of 2,3,4-Trinitrotoluene research could involve the development of a sensitive biosensor for environmental contaminants . Additionally, the TNT:PYRN co-crystal may be a promising intermediate energy explosive with low sensitivity and may be a desirable explosive alternative in the future instead of TNT for low-vulnerability formulations .

Mechanism of Action

Target of Action

2,3,4-Trinitrotoluene (TNT) is an explosive chemical that primarily targets the Pentaerythritol tetranitrate reductase in organisms like Enterobacter cloacae . This enzyme plays a crucial role in the metabolism of TNT.

Mode of Action

The interaction of TNT with its target enzyme leads to a series of biochemical reactions. The chemical structure of TNT dictates that biological detoxification pathways predominantly follow the reductive transformation of the nitro groups . This interaction results in the formation of various metabolites, some of which can bind covalently to critical proteins .

Biochemical Pathways

The biodegradation of TNT involves several biochemical pathways. The primary pathway involves the reduction of nitro groups, leading to the formation of aromatic derivatives . These derivatives are still toxic and present a challenge for complete biodegradation. Certain bacteria have been identified that can further metabolize these derivatives, leading to less toxic end products .

Pharmacokinetics

It is known that tnt can be absorbed through the skin, leading to systemic toxicity

Result of Action

The result of TNT’s action at the molecular and cellular level is the production of various metabolites through the reduction of nitro groups. Some of these metabolites can bind covalently to proteins, potentially leading to toxic effects . Furthermore, TNT is classified as a class C carcinogen by the Environmental Protection Agency .

Action Environment

The action, efficacy, and stability of TNT are influenced by environmental factors. For instance, TNT is more rapidly and frequently self-polymerized and bound in oxic conditions than in anoxic conditions . Moreover, TNT is a major environmental pollutant due to its widespread use in military, industrial, and mining activities, and its persistence in the environment presents significant health and environmental concerns .

Properties

IUPAC Name |

1-methyl-2,3,4-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c1-4-2-3-5(8(11)12)7(10(15)16)6(4)9(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKOPBFLPLFWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208944 | |

| Record name | 2,3,4-Trinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-29-9 | |

| Record name | 2,3,4-Trinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene, 2,3,4-trinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

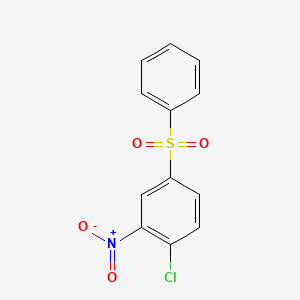

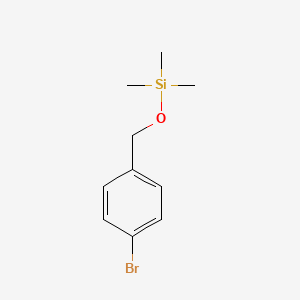

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B1605448.png)